3-fluoro-D-tyrosine

Overview

Description

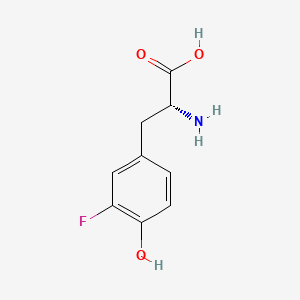

3-Fluoro-D-tyrosine (CAS 64024-06-2) is a fluorinated derivative of the amino acid tyrosine, characterized by a fluorine atom substituted at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₀FNO₃, with a molecular weight of 199.18 g/mol . Unlike the naturally occurring L-isomer, the D-configuration makes this compound a valuable tool in studying chiral specificity in peptide synthesis and enzymatic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-D-tyrosine typically involves the fluorination of tyrosine derivatives. One common method is the electrophilic fluorination of tyrosine using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis. Enzymes like fluorinase can catalyze the formation of carbon-fluorine bonds, providing an efficient and environmentally friendly route to produce fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-D-tyrosine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Tumor Imaging with PET

3-Fluoro-D-tyrosine is primarily investigated as a PET radiotracer. Studies have shown that it can selectively accumulate in malignant tumors while exhibiting low uptake in normal tissues. This property is crucial for differentiating between malignant and benign lesions.

- Mechanism of Uptake : The uptake of this compound in tumors is strongly associated with the expression of L-type amino acid transporter 1 (LAT1), which is often upregulated in cancer cells. Research indicates that this selective uptake can improve the accuracy of tumor detection through PET imaging .

Comparative Studies with Other Radiotracers

Research has compared the efficacy of this compound-based tracers with other established amino acid tracers like L-[(18)F]FAMT and [18F]FET. The findings suggest that while both types of tracers are effective, the D-isomer may provide better imaging quality due to its rapid clearance from non-target tissues .

Biological Evaluation

In vitro studies have shown that this compound exhibits favorable pharmacokinetics, including rapid cellular uptake and high stability in biological systems. For instance, D-[(18)F]FAMT demonstrated over 95% stability within an hour post-administration in animal models, indicating its potential for clinical applications .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : A patient with suspected malignant tumors underwent PET imaging using D-[(18)F]FAMT. The imaging results revealed significant accumulation in the tumor regions, aiding in accurate diagnosis and treatment planning.

- Case Study 2 : In a comparative study involving patients with various cancers, D-[(18)F]FAMT provided clearer images than traditional tracers, allowing for better differentiation between tumor types .

Mechanism of Action

The mechanism of action of 3-fluoro-D-tyrosine involves its interaction with specific molecular targets. One known target is the enzyme superoxide dismutase, where it can act as an inhibitor. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity, leading to its unique biological effects .

Comparison with Similar Compounds

3-Fluoro-L-Tyrosine (CAS 7423-96-3)

- Structural Similarity : Shares the same molecular formula but differs in stereochemistry (L-configuration).

- Applications : Used in protein engineering to probe fluorination effects on enzyme kinetics and stability. Synthesized via methods described by Kirk (1980), involving electrophilic fluorination .

- Key Difference: The L-form is metabolically integrated into proteins, whereas the D-form is utilized in non-ribosomal peptide synthesis .

3,5-Difluoro-L-Tyrosine

- Structure: Contains fluorine atoms at both 3- and 5-positions (C₉H₉F₂NO₃).

- Synthesis : Achieved through sequential fluorination, as outlined in Kirk (1980) .

3-Bromo-DL-Tyrosine (CAS 54788-30-6)

- Structure: Bromine replaces fluorine at the 3-position (C₉H₁₀BrNO₃; MW 258.09 g/mol) .

- Applications : Bromine’s larger atomic radius and lower electronegativity make it useful in X-ray crystallography (heavy atom effect) and radiolabeling studies.

- Limitations : Reduced metabolic stability compared to fluorinated analogs due to bromine’s susceptibility to enzymatic cleavage.

3-Nitro-L-Tyrosine (CAS 621-34-9)

- Structure: Features a nitro group (-NO₂) at the 3-position (C₉H₁₀N₂O₅; MW 226.19 g/mol).

- Reactivity : The nitro group is strongly electron-withdrawing, making it a marker for oxidative stress in proteins. Studies show altered behavior under derivatization with perfluorinated reagents compared to tyrosine .

- Applications : Investigated in pathologies like atherosclerosis and neurodegenerative diseases due to its role in protein nitration .

3-Methyl-L-Tyrosine (CAS 17028-03-4)

- Structure: Methyl group (-CH₃) at the 3-position (C₁₀H₁₃NO₃; MW 195.21 g/mol) .

- Impact : Methylation increases hydrophobicity and steric bulk, affecting protein folding and enzyme-substrate recognition. Toxicology remains understudied .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|---|

| 3-Fluoro-D-tyrosine | C₉H₁₀FNO₃ | 199.18 | 64024-06-2 | 9.8 g/L (L-form) | Fluoro, hydroxyl, amino acid |

| 3-Fluoro-L-tyrosine | C₉H₁₀FNO₃ | 199.18 | 7423-96-3 | 9.8 g/L | Same as D-form, L-configuration |

| 3-Bromo-DL-tyrosine | C₉H₁₀BrNO₃ | 258.09 | 54788-30-6 | N/A | Bromo, hydroxyl, amino acid |

| 3-Nitro-L-tyrosine | C₉H₁₀N₂O₅ | 226.19 | 621-34-9 | N/A | Nitro, hydroxyl, amino acid |

| 3-Methyl-L-tyrosine | C₁₀H₁₃NO₃ | 195.21 | 17028-03-4 | N/A | Methyl, hydroxyl, amino acid |

Biological Activity

3-Fluoro-D-tyrosine (3-FD-Tyr) is an amino acid analog of tyrosine, which has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including cancer imaging and enzyme engineering. This article explores the biological activity of 3-FD-Tyr, detailing its synthesis, mechanisms of action, and implications in research and clinical settings.

1. Synthesis of this compound

The synthesis of 3-FD-Tyr typically involves fluorination of the aromatic ring of tyrosine. Various methods have been developed to achieve this, including electrophilic aromatic substitution. The resulting compound retains the structure of tyrosine while introducing a fluorine atom at the meta position, which can influence its biological properties significantly.

2.1 Transport Mechanisms

3-FD-Tyr is known to interact with amino acid transporters, particularly LAT1 (L-type amino acid transporter 1), which is upregulated in many cancers. Research indicates that 3-FD-Tyr is specifically transported by LAT1, enhancing its accumulation in tumor cells compared to normal tissues. This property makes it a candidate for use in positron emission tomography (PET) imaging, where it can serve as a tracer for tumor detection .

2.2 Enzyme Interactions

The incorporation of fluorinated amino acids like 3-FD-Tyr into proteins can alter enzyme activity. For instance, studies have shown that substituting tyrosine residues with 3-FD-Tyr can affect the kinetics and stability of enzymes such as catechol dioxygenase from Rhodococcus opacus. This substitution can lead to enhanced catalytic activity or altered substrate specificity, providing insights into enzyme mechanisms and potential industrial applications .

3. Biological Activity and Toxicity

3.1 Biological Evaluation

Research has demonstrated that 3-FD-Tyr exhibits varying levels of biological activity depending on its concentration and the specific biological system being studied. For example, it has been shown to inhibit certain fungal growth at specific concentrations, indicating its potential as a metabolic antagonist .

3.2 Toxicity Studies

Toxicity assessments of 3-FD-Tyr reveal that while it is generally less toxic than its fluorinated counterparts (like 3-fluoro-L-tyrosine), it can still exhibit cytotoxic effects at high concentrations. The toxicity profile varies based on the type of cell line used in studies, suggesting that further research is needed to fully understand its safety profile .

4. Case Studies and Research Findings

Several studies illustrate the biological activity of 3-FD-Tyr:

- Cancer Imaging : A study utilizing [18F]FAMT (a PET probe derived from 3-FD-Tyr) demonstrated high specificity for cancerous tissues due to LAT1-mediated uptake, making it a promising tool for non-invasive cancer diagnostics .

- Enzyme Engineering : Research involving the incorporation of meta-fluorotyrosine into industrial enzymes highlighted significant changes in enzymatic activity, showcasing how fluorinated analogs can be used to engineer enzymes with desirable properties for biotechnological applications .

5. Comparative Data Table

The following table summarizes key findings related to the biological activity and properties of this compound compared to other fluorinated tyrosines:

| Compound | Transport Mechanism | Enzyme Impact | Toxicity Level |

|---|---|---|---|

| This compound | LAT1 mediated | Enhanced catalytic activity | Moderate |

| 3-Fluoro-L-tyrosine | General amino acid transport | Variable effects | Higher than D-isomer |

| Meta-fluorotyrosine | LAT1 mediated | Significant increase in turnover | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-D-tyrosine, and how do reaction parameters (e.g., temperature, catalysts) affect yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves fluorination of tyrosine derivatives using electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution with KF in the presence of crown ethers. Solid-phase peptide synthesis (SPPS) is also employed for isotopic labeling. Key parameters include:

- Temperature : Lower temperatures (0–4°C) minimize racemization during fluorination .

- Catalysts : Transition-metal catalysts (e.g., Pd) enhance regioselectivity in aromatic fluorination .

- Data Table :

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor®, AcOH | 65–75 | ≥90 | |

| SPPS with F-18 Labeling | KF, Crown Ether | 40–50 | ≥95 |

Q. Which analytical techniques are most reliable for characterizing this compound, and how should researchers validate structural integrity?

- Methodological Answer : Use HPLC-MS for purity assessment and NMR (¹⁹F and ¹H) for stereochemical confirmation. Validation steps:

- Compare retention times and fragmentation patterns with unmodified D-tyrosine .

- Confirm fluorine incorporation via ¹⁹F NMR (δ ~ -120 ppm for aromatic F) .

Q. What are the key considerations for storing this compound to prevent degradation in experimental settings?

- Methodological Answer : Store at room temperature in airtight, light-protected containers. Monitor degradation via:

Advanced Research Questions

Q. How can conflicting reports on the metabolic stability of this compound in neuronal vs. hepatic models be resolved?

- Methodological Answer : Conduct comparative in vitro assays using:

- LC-MS/MS to quantify metabolites (e.g., 3-fluoro-DOPA) in brain and liver homogenates.

- Isotopic tracing (e.g., ¹⁸F labeling) to track uptake and catabolism in primary cell cultures .

- Contradiction Resolution : Differences may arise from tissue-specific enzyme expression (e.g., aromatic L-amino acid decarboxylase); use siRNA knockdown to isolate contributing pathways .

Q. What experimental designs are optimal for studying this compound’s role in modulating dopamine synthesis in Parkinson’s disease models?

- Methodological Answer : Employ PET imaging with ¹⁸F-labeled analogs to monitor dopamine precursor uptake in striatal regions. Key steps:

In vivo validation : Administer this compound to 6-OHDA-lesioned rodents and correlate PET signals with postmortem HPLC dopamine measurements .

Control for off-target effects : Co-administer carbidopa (peripheral decarboxylase inhibitor) to isolate central nervous system activity .

Q. How can researchers address discrepancies in the reported binding affinity of this compound to tyrosine hydroxylase across species?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics in recombinant enzymes from human, rat, and zebrafish sources. Control variables:

- pH : Enzymatic activity is pH-dependent (optimum pH 6.8 for mammalian isoforms).

- Cofactors : Include tetrahydrobiopterin (BH₄) in assays to mimic physiological conditions .

Q. Methodological Frameworks for Research Design

Q. How should a research question on this compound’s neuroprotective effects be structured using the PICO framework?

- Methodological Answer :

- Population (P) : Dopaminergic neurons in MPTP-induced Parkinsonian mice.

- Intervention (I) : Oral administration of this compound (10 mg/kg/day).

- Comparison (C) : L-DOPA treatment (standard therapy).

- Outcome (O) : Striatal dopamine levels measured via microdialysis .

Q. What strategies ensure literature reviews on this compound are comprehensive and bias-free?

- Methodological Answer :

- Use Boolean search terms: (this compound) AND (synthesis OR metabolism OR neuroprotection).

- Prioritize peer-reviewed journals and avoid non-academic sources (e.g., vendor websites).

- Resolve contradictions by cross-referencing in vivo vs. in vitro findings and assessing methodological rigor (e.g., sample size, controls) .

Properties

IUPAC Name |

(2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIAUOZUUGXERI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315780 | |

| Record name | 3-Fluoro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64024-06-2 | |

| Record name | 3-Fluoro-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64024-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorotyrosine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064024062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROTYROSINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36F3KA9521 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.